![molecular formula C12H21ClO3 B1213964 Octyl-4-chloroacetoacetate CAS No. 41051-21-2](/img/structure/B1213964.png)
Octyl-4-chloroacetoacetate
Overview
Description
Octyl-4-chloroacetoacetate, also known as Octyl 4-chloro-3-oxobutanoate, is a chemical compound . It is a clear yellow liquid .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Octyl-4-chloroacetoacetate, a method for synthesizing 4-chloroacetoacetic acid methyl ester or 4-chloroacetoacetic acid ethyl ester has been disclosed . This method involves adding solvent into a chlorination kettle, cooling, adding the mixed solution of the second part of solvent and diketene, and cooling; introducing chlorine gas in sections, adjusting the flow rate of the chlorine gas in each section, and after the introduction of the chlorine gas is finished; dripping methanol or ethanol for esterification reaction .Physical And Chemical Properties Analysis
Octyl-4-chloroacetoacetate is a clear yellow liquid . It is similar to Octyl Acetate, which is a colorless liquid that is moderately soluble in water . It has a pleasant, fruity odor, somewhat like that of oranges .Scientific Research Applications
1. Bioconversion in Yeast
Octyl-4-chloroacetoacetate (OCA) has been studied for its ability to be bioconverted by yeast into chiral alcohol, a precursor of L-carnitin. Research demonstrated that in a monophasic system with free cells, over 90% bioconversion of OCA was achieved, showing significant potential for the production of L-carnitin, an important physiological agent (Baré et al., 1991).
2. Environmental Science
In environmental science, studies have explored the distribution of hydrophobic ionogenic organic compounds like OCA in various systems. The research focuses on understanding the octanol-water distribution of such compounds, which is essential for predicting their environmental behavior and potential risks (Jafvert et al., 1990).
3. Electrocatalytic Reduction
Investigations into the electrocatalytic reduction of halogenated acids, including compounds similar to OCA, have been conducted. These studies are crucial for understanding how such compounds interact with electrodes, potentially leading to applications in electrochemical sensors or environmental remediation technologies (Liu et al., 2000).
4. Synthesis of Functionalized Pyrrolidines
OCA and related compounds have been used in the synthesis of functionalized pyrrolidines, which are important in the development of pharmaceuticals and agrochemicals. The multi-component reactions involving OCA derivatives offer a pathway to these valuable compounds (Devi & Perumal, 2006).
5. Microbial Reduction for Chiral Synthesis
The use of microorganisms for the reduction of OCA to produce chiral alcohols has been a significant area of research. This bioconversion process is an efficient and environmentally friendly approach to synthesize chiral compounds that are important in the pharmaceutical industry (Ribeiro et al., 2009).
Safety and Hazards
Future Directions
A recent study has shown interest in the synthesis of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions . This suggests potential future directions in the use of similar compounds in the synthesis of pharmaceuticals .
properties
IUPAC Name |
octyl 4-chloro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGSRKQOYZMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194020 | |
Record name | Octyl-4-chloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl-4-chloroacetoacetate | |
CAS RN |
41051-21-2 | |
Record name | Octyl-4-chloroacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl-4-chloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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